4-methoxy-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
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Overview
Description
4-methoxy-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of 4-methoxy-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps. One common synthetic route includes the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often involve refluxing in an appropriate solvent like dichloromethane or chloroform .
Chemical Reactions Analysis
4-methoxy-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: It has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular membranes, disrupting their integrity and leading to cell death. The specific pathways involved depend on the biological context and the target organism .
Comparison with Similar Compounds
4-methoxy-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is unique compared to other thiadiazole derivatives due to its specific substituents and their effects on its chemical and biological properties. Similar compounds include:
- 4-methoxy-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzohydrazide
- 4-methoxy-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzoic acid
These compounds share the thiadiazole core but differ in their substituents, leading to variations in their reactivity and applications .
Properties
Molecular Formula |
C18H15N3O3S2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
4-methoxy-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C18H15N3O3S2/c1-24-14-9-7-13(8-10-14)16(23)19-17-20-21-18(26-17)25-11-15(22)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20,23) |
InChI Key |
FUFTXHKNRDFARA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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